is a chemical compound with the molecular formula C10H12O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of Ethyl (2-hydroxyphenyl)acetate is in the preparation of Acetate-Based Ionic Liquids (AcILs) . AcILs are a kind of typical carboxylate-based ILs, displaying excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
The preparation methods of AcILs include one- and two-step synthesis . The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . Thereinto, the dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .
Ethyl (2-hydroxyphenyl)acetate can be used as an intermediate in organic synthesis . It can be used in the laboratory research process and chemical production process .
Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being synthesized.
Ethyl (2-hydroxyphenyl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. It features an ethyl ester group attached to a phenolic structure, specifically with a hydroxyl group positioned ortho to the ester group. This unique arrangement contributes to its potential reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .
Research indicates that ethyl (2-hydroxyphenyl)acetate possesses anti-inflammatory properties. It serves as a synthetic intermediate for developing novel anti-inflammatory agents. Its structural characteristics allow it to interact with biological systems, potentially influencing various pathways related to inflammation and pain management . Additionally, it has been noted for its high gastrointestinal absorption and ability to permeate biological membranes, suggesting potential bioavailability in therapeutic applications .
Several methods exist for synthesizing ethyl (2-hydroxyphenyl)acetate:
Ethyl (2-hydroxyphenyl)acetate finds various applications:
Studies on ethyl (2-hydroxyphenyl)acetate have shown its interactions with biological systems, particularly regarding its absorption and metabolism. It is noted for being a substrate for certain transport proteins but does not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug development. Its ability to cross biological membranes suggests that it could be effectively utilized in therapeutic formulations aimed at systemic delivery .
Several compounds share structural similarities with ethyl (2-hydroxyphenyl)acetate. Here are some notable comparisons:
Ethyl (2-hydroxyphenyl)acetate stands out due to its specific ortho positioning of the hydroxyl group relative to the ester, which may enhance its reactivity and biological interactions compared to other similar compounds.